4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid
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Overview
Description
4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsThe tert-butoxycarbonyl group is then introduced to protect the amine functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole compound with similar structural features.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.
4-Hydroxy-1,2,3-triazole: A hydroxylated derivative with distinct chemical properties.
Uniqueness
4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid is unique due to the presence of the tert-butoxycarbonyl protecting group, which provides stability and allows for selective reactions. Its complex structure also offers versatility in various chemical transformations and applications .
Properties
Molecular Formula |
C10H14N4O4 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-5,6-dihydroimidazo[1,2-c]triazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N4O4/c1-10(2,3)18-9(17)13-4-5-14-7(13)6(8(15)16)11-12-14/h4-5H2,1-3H3,(H,15,16) |
InChI Key |
XGUKRMMZONWISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C1=C(N=N2)C(=O)O |
Origin of Product |
United States |
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